5-(4-Morpholinylmethyl)-3-furoic acid
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Overview
Description
5-(4-Morpholinylmethyl)-3-furoic acid is a compound with the molecular formula C10H13NO4 . It is related to 3-Fluoro-5-(4-morpholinylmethyl)benzeneboronic acid pinacol ester, which is a solid compound with a formula weight of 321.19 .
Synthesis Analysis
While specific synthesis routes for 5-(4-Morpholinylmethyl)-3-furoic acid are not detailed in the literature reviewed, general methods for oxazolidinone synthesis could apply . These methods often involve the cyclization of β-amino alcohols with suitable carbonyl compounds .Molecular Structure Analysis
The molecular structure of 5-(4-Morpholinylmethyl)-3-furoic acid consists of a furoic acid core with a morpholinylmethyl group attached . The presence of different substituents on the core structure can significantly influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
While specific data for 5-(4-Morpholinylmethyl)-3-furoic acid were not found, compounds with similar structures typically exhibit moderate solubility in water and organic solvents, which is important for their formulation and delivery in pharmaceutical applications .Scientific Research Applications
- Scientific Field : Analytical Chemistry
- Application Summary : A new fluorescent dye, N-allyl-4-morpholinyl-1,8-naphthalimide (AMN), was synthesized as a fluorescence indicator in the fabrication of a sensor for determining water content in organic solvents .
- Methods of Application : To prevent leakage of the fluorophore, AMN was photo-copolymerized with acrylamide, (2-hydroxyethyl)methacrylate, and triethylene glycol dimethacrylate on a glass surface treated with a silanizing agent .
- Results : The fluorescence intensity of AMN decreased with increasing water contents when it was excited at 400 nm. In the range of ca. 0.00–4.40% (v/v), the fluorescence intensity of AMN changed as a linear function of water content .
- Scientific Field : Pharmacology
- Application Summary : Mycophenolate mofetil is a prodrug of mycophenolic acid that has been used to treat wild-type embryos for inhibiting nucleotide synthesis .
- Methods of Application : Mycophenolate mofetil is converted to mycophenolic acid via carboxylesterase 1 (CES1) and CES2 .
- Results : Mycophenolate mofetil inhibits thymidine incorporation in primary rat aortic smooth muscle cells .
- Scientific Field : Medicinal Chemistry
- Application Summary : The 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin (compound 15c) showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
- Methods of Application : Various mollugin derivatives have been synthesized and evaluated for their ability to inhibit U937 monocyte cell adhesion to HT-29 colonic epithelial cells in TNF-α- or IL-6-induced models of colon inflammation .
- Results : Compound 15c showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
Fluorescence Sensor for Water in Organic Solvents
Mycophenolate Mofetil
CF3-Substituted Mollugin
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application for this compound are not provided .
- Results : The product is sold “as-is” without any representation or warranty .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of the Thermo Scientific™ product portfolio .
- Methods of Application : The specific methods of application for this compound are not provided .
- Results : The product is sold “as-is” without any representation or warranty .
1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
3-Fluoro-5-(4-morpholinylmethyl)benzeneboronic acid pinacol ester
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
- Methods of Application : The specific methods of application for this compound are not provided .
- Results : The product is sold “as-is” without any representation or warranty .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is part of the Thermo Scientific™ product portfolio .
- Methods of Application : The specific methods of application for this compound are not provided .
- Results : The product is sold “as-is” without any representation or warranty .
1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
3-Fluoro-5-(4-morpholinylmethyl)benzeneboronic acid pinacol ester
Safety And Hazards
The safety data sheet for a related compound, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-10(13)8-5-9(15-7-8)6-11-1-3-14-4-2-11/h5,7H,1-4,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMGTGOTVBPNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589521 |
Source
|
Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Morpholinylmethyl)-3-furoic acid | |
CAS RN |
932854-92-7 |
Source
|
Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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